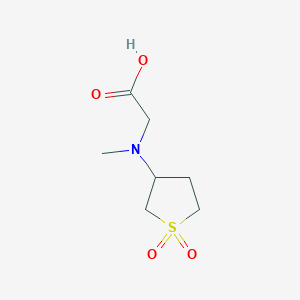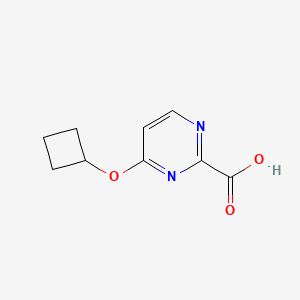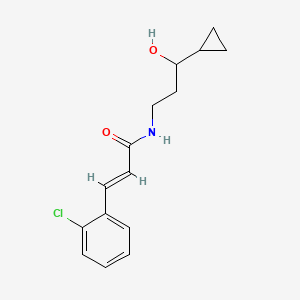
(E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide
描述
(E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide, also known as CCPA, is a synthetic compound that has been widely used in scientific research. It is a potent and selective agonist of the cannabinoid receptor type 1 (CB1), which is part of the endocannabinoid system. The endocannabinoid system is involved in many physiological processes, including pain sensation, appetite, mood, and memory. CCPA has been used to study the function of the endocannabinoid system and its potential therapeutic applications.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide involves the reaction of 2-chlorobenzaldehyde with cyclopropylmethylamine to form 2-chloro-N-cyclopropylmethylbenzamide. This intermediate is then reacted with 3-bromo-1-propanol to form (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide.
Starting Materials
2-chlorobenzaldehyde, cyclopropylmethylamine, 3-bromo-1-propanol
Reaction
Step 1: 2-chlorobenzaldehyde is reacted with cyclopropylmethylamine in the presence of a base such as potassium carbonate to form 2-chloro-N-cyclopropylmethylbenzamide., Step 2: 2-chloro-N-cyclopropylmethylbenzamide is then reacted with 3-bromo-1-propanol in the presence of a base such as sodium hydride to form (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide., Step 3: The product is purified using standard techniques such as column chromatography or recrystallization.
作用机制
(E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide is a selective agonist of the CB1 receptor. When (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide binds to the CB1 receptor, it activates a signaling pathway that leads to various physiological effects. The CB1 receptor is widely expressed in the brain and is involved in many physiological processes, including pain sensation, appetite, mood, and memory.
生化和生理效应
(E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been shown to have various biochemical and physiological effects, including:
1. Activation of the endocannabinoid system: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide activates the endocannabinoid system by binding to the CB1 receptor.
2. Analgesic effects: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been shown to have analgesic effects in animal models of pain.
3. Appetite regulation: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been shown to reduce food intake in animal models.
4. Memory and cognition: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been shown to improve memory and cognition in animal models.
实验室实验的优点和局限性
(E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potency and selectivity: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide is a potent and selective agonist of the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system.
2. Availability: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide is commercially available, which makes it easy to obtain for lab experiments.
3. Versatility: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide can be used in various scientific research applications, including pain management, appetite regulation, and memory and cognition.
Some of the limitations of (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide include:
1. Cost: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide is relatively expensive, which may limit its use in some lab experiments.
2. Complexity: The synthesis of (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide is a complex process that requires expertise in organic chemistry.
3. Species differences: The effects of (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide may differ between species, which may limit its use in some lab experiments.
未来方向
There are several future directions for the use of (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide in scientific research. Some of these include:
1. Therapeutic applications: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has potential as a new class of painkillers and as a treatment for obesity and cognitive disorders. Further research is needed to explore these potential therapeutic applications.
2. Development of new compounds: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide can serve as a lead compound for the development of new compounds that target the endocannabinoid system.
3. Mechanistic studies: Further studies are needed to elucidate the mechanisms of action of (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide and its effects on the endocannabinoid system.
4. Species differences: The effects of (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide may differ between species, and further research is needed to explore these differences.
In conclusion, (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide is a synthetic compound that has been widely used in scientific research. It is a potent and selective agonist of the CB1 receptor and has been used to study the endocannabinoid system and its potential therapeutic applications. (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has various biochemical and physiological effects, including analgesic effects, appetite regulation, and improvement of memory and cognition. Although (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has several advantages and limitations for lab experiments, it has potential for future research in the development of new compounds and therapeutic applications.
科学研究应用
(E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been used in various scientific research applications, including:
1. Studying the endocannabinoid system: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been used to study the function of the endocannabinoid system and its role in regulating physiological processes.
2. Pain management: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been shown to have analgesic effects in animal models of pain. It has been suggested that (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide may have potential as a new class of painkillers.
3. Appetite regulation: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been shown to reduce food intake in animal models. It has been suggested that (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide may have potential as a treatment for obesity.
4. Memory and cognition: (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide has been shown to improve memory and cognition in animal models. It has been suggested that (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide may have potential as a treatment for cognitive disorders such as Alzheimer's disease.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c16-13-4-2-1-3-11(13)7-8-15(19)17-10-9-14(18)12-5-6-12/h1-4,7-8,12,14,18H,5-6,9-10H2,(H,17,19)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWVYOBZFXWMRM-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C=CC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(CCNC(=O)/C=C/C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2951857.png)
![Benzo[b]thiophene, 4-ethynyl-](/img/structure/B2951858.png)
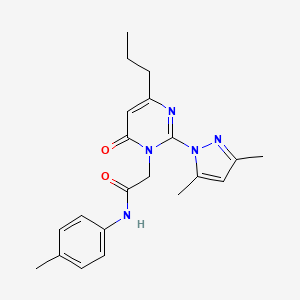
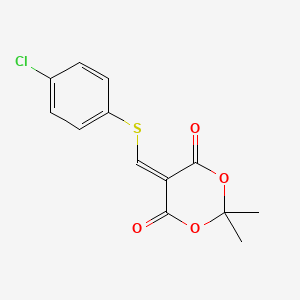
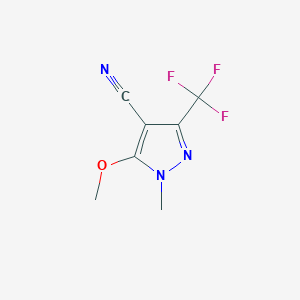
![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2951866.png)
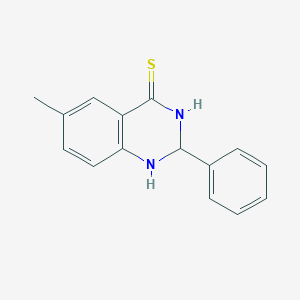
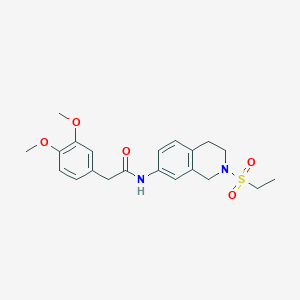
![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2951870.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2951871.png)
![1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide](/img/structure/B2951873.png)
![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2951875.png)
